molecular formula C25H23N5O4 B2818018 benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887468-19-1

benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Número de catálogo: B2818018
Número CAS: 887468-19-1
Peso molecular: 457.49
Clave InChI: AAKYCMDRGKLQSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic purine derivative featuring a fused imidazo[2,1-f]purine core. This compound is characterized by substituents at the 1-, 7-, and 8-positions, including two methyl groups (1- and 7-positions), a benzyl group (8-position), and a benzyl acetate moiety linked via the 3-position. Evidence from differential scanning fluorimetry (DSF) studies highlights its role in stabilizing the ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase (RT), distinguishing it from other analogs .

Propiedades

Número CAS

887468-19-1

Fórmula molecular

C25H23N5O4

Peso molecular

457.49

Nombre IUPAC

benzyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate

InChI

InChI=1S/C25H23N5O4/c1-17-13-29-21-22(26-24(29)28(17)14-18-9-5-3-6-10-18)27(2)25(33)30(23(21)32)15-20(31)34-16-19-11-7-4-8-12-19/h3-13H,14-16H2,1-2H3

Clave InChI

AAKYCMDRGKLQSL-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C

Solubilidad

not available

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl bromide, dimethylformamide (DMF), and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Aplicaciones Científicas De Investigación

Benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

The imidazo[2,1-f]purine scaffold is a versatile platform for drug discovery. Below is a detailed comparison of the target compound with key analogs:

Substituent Variations and Core Modifications

  • Compound 76 (benzyl 2–(9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,4a,6,7,8,9,10a-octahydropyrimido[2,1-f]purin-3(2H)-yl)acetate): Structural Difference: Incorporates a pyrimido[2,1-f]purine core (vs. imidazo[2,1-f]purine) and a 4-ethoxyphenyl group at the 9-position. Functional Impact: Reduces RT thermal stability (ΔTm = -2.1°C at 50 µM), contrasting with the target compound’s stabilizing effect (ΔTm = +3.8°C) . Mechanism: Destabilizes RT conformation via interfacial binding, unlike the target compound’s non-destabilizing interactions .
  • Compound I (2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid): Structural Difference: Lacks the benzyl group at the 8-position and features a simpler purine-2,6-dione core. Synthesis: Derived from ethyl 2-chloroacetate alkylation of 1,3-dimethylxanthine, followed by hydrolysis . Application: Serves as a precursor for arylpiperazinoalkylamine conjugates with serotonin receptor affinity, unlike the target compound’s focus on RT modulation .
  • 8-(2-Hydroxyphenyl)-1,3-Dimethyl-7-Phenyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione (CAS 728016-15-7):

    • Structural Difference: Substituted with a 2-hydroxyphenyl group at the 8-position and a phenyl group at the 7-position.
    • Physicochemical Properties: Higher molar mass (387.39 g/mol) and predicted pKa (9.11) compared to the target compound (estimated molar mass ~450 g/mol) .

Pharmacological and Physicochemical Profiles

Parameter Target Compound Compound 76 CAS 728016-15-7
Core Structure Imidazo[2,1-f]purine Pyrimido[2,1-f]purine Imidazo[2,1-f]purine
Key Substituents 8-benzyl, 1,7-dimethyl 4-ethoxyphenyl, 1,7-dimethyl 8-hydroxyphenyl, 7-phenyl
RT Stabilization (ΔTm at 50 µM) +3.8°C -2.1°C Not reported
Molecular Weight (g/mol) ~450 (estimated) ~480 (estimated) 387.39
Predicted pKa ~8.5 (estimated) ~8.0 (estimated) 9.11

Key Research Findings

  • RT Interaction Specificity : The target compound’s benzyl acetate moiety enhances RT stabilization, likely through hydrophobic interactions absent in analogs like Compound 76 .
  • Substituent-Driven Activity : Methyl groups at the 1- and 7-positions are critical for maintaining enzymatic binding, as seen in imidazo[2,1-f]purine derivatives with serotonin receptor activity .
  • Physicochemical Trade-offs : Bulkier substituents (e.g., 8-benzyl) may improve target affinity but reduce aqueous solubility compared to hydroxylated analogs (e.g., 8-hydroxyethyl derivatives) .

Actividad Biológica

Benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered attention in various fields of biological research. This article explores its synthesis, biological activities, and potential therapeutic applications.

Synthesis

The synthesis of benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactions. The key steps include:

  • Preparation of the Imidazole Ring : This is the foundational step where the imidazole structure is formed.
  • Functionalization : Introduction of the benzyl and acetate groups is performed using reagents like benzyl bromide and dimethylformamide (DMF).
  • Esterification : The final step involves esterification under controlled conditions to yield the target compound.

The overall process requires careful temperature control and may utilize advanced techniques such as chromatography for purification .

Molecular Characteristics

PropertyValue
Molecular FormulaC25H23N5O4
Molecular Weight457.5 g/mol
IUPAC NameBenzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
InChI KeyAAKYCMDRGKLQSL-UHFFFAOYSA-N

Antitumor Activity

Research indicates that benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colorectal cancer), and BxPC3 (pancreatic cancer).
  • IC50 Values : The compound demonstrated an IC50 value in the low micromolar range against these cell lines .

The proposed mechanism of action includes:

  • Inhibition of Kinases : Similar compounds in its class have been shown to inhibit key signaling pathways involved in tumor growth and proliferation.
  • Impact on Angiogenesis : By inhibiting thymidine phosphorylase (TP), a pro-angiogenic factor, this compound may reduce neovascularization associated with tumor growth .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Purine Derivatives : A series of purine derivatives were synthesized and tested for their antiproliferative activity. One compound showed moderate growth inhibition in melanoma cells at a concentration of 10 µM .
  • In Vivo Models : Animal studies demonstrated that certain derivatives can inhibit tumor growth in xenograft models when administered at specific dosages .

Q & A

Q. What are the key synthetic strategies for synthesizing benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3-yl)acetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step routes, starting with functionalization of the imidazo[2,1-f]purine core. Critical steps include:

  • Alkylation/arylation of the purine nitrogen using benzyl halides or aryl halides under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Esterification of the acetamide side chain using benzyl bromide and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in anhydrous dichloromethane .
  • Optimization of temperature and pH : Reactions often proceed at 0–5°C to minimize side reactions, with yields improved by slow addition of reagents .

Key Reagents and Conditions:

StepReagents/ConditionsRoleYield Impact
AlkylationBenzyl bromide, K2_2CO3_3, DMFBase, solventExcess benzyl bromide (1.2 eq.) increases substitution efficiency
EsterificationEDAC, DMAP, CH2_2Cl2_2Coupling agent, catalystAnhydrous conditions prevent hydrolysis of intermediates

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituents on the imidazo-purine core (e.g., benzyl protons at δ 4.8–5.2 ppm, methyl groups at δ 1.5–2.0 ppm) .
  • X-ray Crystallography : Resolves the fused-ring conformation and confirms regioselectivity of substitutions. Coplanarity of imidazo-purine rings (deviation <0.06 Å) is critical for stability .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 488.18) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the alkylation of the purine nitrogen?

Methodological Answer: Regioselectivity challenges arise due to multiple reactive sites on the purine core. Strategies include:

  • Steric directing groups : Bulky substituents (e.g., 4-ethylphenyl) at N8 reduce competing reactions at N3 .
  • Catalytic control : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (H2_2O/CH2_2Cl2_2) enhances N7 selectivity .
  • In situ monitoring : HPLC or TLC at 30-minute intervals detects early-stage intermediates, allowing adjustment of reagent stoichiometry .

Q. How should researchers resolve contradictions in thermal stability data between analogs in biological assays?

Methodological Answer: Contradictions in thermal shift assays (e.g., ΔTm_m values) may arise from divergent binding modes. Approaches include:

  • Differential Scanning Fluorimetry (DSF) : Compare melting curves of target proteins with/without the compound. A dose-dependent ΔTm_m increase suggests stabilization (e.g., +3.5°C at 50 µM), while decreases indicate destabilization (as seen in control compound 76) .
  • Competitive Binding Assays : Co-incubate with known inhibitors (e.g., ATP analogs) to determine if binding is allosteric or competitive .
  • Molecular Dynamics Simulations : Model ligand-protein interactions to explain discrepancies (e.g., benzyl groups inducing conformational strain in RT subunits) .

Q. What purification techniques are most effective for isolating high-purity batches of this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 7:3 → 1:1) to separate esterified byproducts .
  • Recrystallization : Ethanol/dichloromethane (1:2 v/v) yields crystals with >99% purity (validated by HPLC, retention time 12.3 min) .
  • Size-Exclusion Chromatography : Remove high-molecular-weight aggregates (common in polar solvents like DMSO) .

Q. Data Contradiction Analysis Table

ObservationPossible CauseResolution StrategyEvidence Source
Variable enzymatic inhibitionDiffering protein conformationsUse cryo-EM to capture ligand-bound states
Discrepant 13^{13}C NMR shiftsRotamers of benzyl groupsPerform VT-NMR (variable temperature) at 298–323 K

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.